

Preclinical Profile of BMS-795311: A Potent CETP Inhibitor

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Compound of Interest		
Compound Name:	BMS-795311	
Cat. No.:	B606252	Get Quote

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Abstract

BMS-795311 is a potent, orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). This document provides a comprehensive overview of the preclinical research findings for **BMS-795311**, summarizing its in vitro potency, in vivo efficacy, and pharmacokinetic profile across multiple species. The data presented herein supports its mechanism of action and establishes a foundation for its potential therapeutic application in modulating lipid profiles.

Introduction

Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL), in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-cholesterol (HDL-C) levels, which is often referred to as "good cholesterol," and potentially reducing the risk of cardiovascular disease. **BMS-795311** has been identified as a potent inhibitor of CETP, and its preclinical characteristics are detailed in this report.

In Vitro Potency



BMS-795311 demonstrates high potency in inhibiting CETP activity in various assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Assay Type	Species	IC50 Value	Citation
Scintillation Proximity Assay (SPA)	Enzyme-based	4 nM	[1][2]
Human Whole Plasma Assay (hWPA)	Human	0.22 μΜ	[1]

In Vivo Efficacy

The in vivo efficacy of **BMS-795311** was evaluated in preclinical models, demonstrating its ability to inhibit CETP activity and consequently raise HDL-C levels.

Species	Dosing (Oral)	Effect	Citation
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice	1-3 mg/kg	Inhibition of plasma CE transfer activity	[1]
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice	3-10 mg/kg (for 3 days)	Increased HDL-C content	[1]
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice	10 mg/kg	45% increase in plasma HDL-C	[1]

Pharmacokinetic Profile

The pharmacokinetic properties of **BMS-795311** have been characterized in several preclinical species following both intravenous and oral administration.



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Intravenous	Δ		панон

Species	Dose (IV)	Plasma Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Terminal Elimination Half-life (h)	Citation
Mice	5 mg/kg	2.0	0.8	6	[1]
Rats	1 mg/kg	0.9	0.4	7	[1]
Monkeys	4 mg/kg	0.9	0.9	>18	[1]
Dogs	1 mg/kg	1.4	0.6	10	[1]

Oral Administration

Species	Dose (Oral)	Cmax (ng/mL)	Oral Bioavailability (%)	Citation
Mice	10 mg/kg	5.3	37	[1]
Rats	10 mg/kg	17	37	[1]
Monkeys	5 mg/kg	1.7	20	[1]
Dogs	5 mg/kg	0.43	5	[1]

Safety Pharmacology

In rat telemetry studies, **BMS-795311**, administered intravenously at a dose of 8 mg/kg, showed no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity.[1] Furthermore, at a concentration of 10 μ M in H295R cells, **BMS-795311** did not increase the mRNA levels of aldosterone synthase (CYP11B2) after 24 hours of incubation.[1]

Experimental ProtocolsIn Vitro CETP Inhibition Assays

Scintillation Proximity Assay (SPA): This enzyme-based assay measures the transfer of radiolabeled cholesteryl ester from a donor particle to an acceptor particle. The assay components typically include recombinant human CETP, a donor particle containing a



radiolabeled lipid (e.g., [3H]cholesteryl oleate), and an acceptor particle. In the presence of an inhibitor like **BMS-795311**, the transfer of the radiolabeled lipid is blocked, resulting in a decrease in the scintillation signal. The IC50 value is determined by measuring the concentration of the compound required to inhibit CETP activity by 50%.

Human Whole Plasma Assay (hWPA): This assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix. Endogenous lipoproteins in human plasma are used as substrates. A radiolabeled lipid is introduced into the plasma, and the transfer of this lipid between lipoproteins is mediated by endogenous CETP. The inhibitory effect of **BMS-795311** is quantified by measuring the reduction in the transfer of the radiolabel in its presence.

In Vivo Efficacy Studies in Transgenic Mice

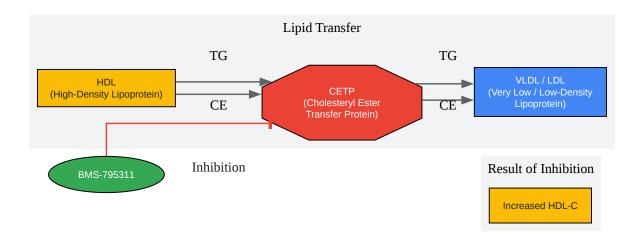
Animal Model: Studies were conducted in human CETP (hCETP)/apoB-100 dual transgenic mice. These mice are genetically engineered to express human CETP and apolipoprotein B-100, making them a suitable model to study the effects of CETP inhibitors.

Dosing and Sample Collection: **BMS-795311** was administered orally at specified doses. Blood samples were collected at various time points post-dosing to measure plasma CETP activity and HDL-C levels.

Analysis: Plasma CETP activity was measured using an ex vivo assay. Plasma HDL-C concentrations were determined using standard clinical chemistry methods.

Visualizations Signaling Pathway



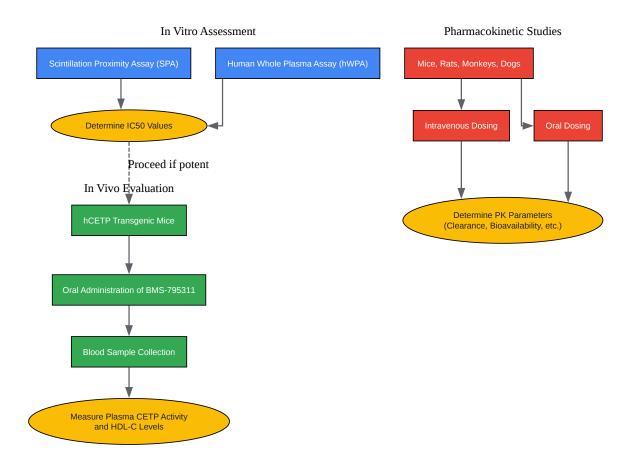


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Caption: Mechanism of CETP inhibition by BMS-795311.

Experimental Workflow





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Caption: Preclinical evaluation workflow for BMS-795311.



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